molecular formula C7H4BrF3N2O B13003673 3-Bromo-6-(trifluoromethyl)picolinamide

3-Bromo-6-(trifluoromethyl)picolinamide

Cat. No.: B13003673
M. Wt: 269.02 g/mol
InChI Key: NIJCCZAUUSIRJR-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)picolinamide: is an organic compound with the molecular formula C7H4BrF3N2O It is a derivative of picolinamide, featuring a bromine atom at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)picolinamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced at the 6-position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions like copper catalysis or photoredox catalysis.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

Major Products:

    Substitution Reactions: Formation of 3-azido-6-(trifluoromethyl)picolinamide or 3-thio-6-(trifluoromethyl)picolinamide.

    Coupling Reactions: Formation of biaryl or styrene derivatives.

    Reduction Reactions: Formation of 3-amino-6-(trifluoromethyl)picolinamide.

Scientific Research Applications

Chemistry: 3-Bromo-6-(trifluoromethyl)picolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and ligands for catalysis.

Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

Medicine: Research explores the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the agrochemical industry, this compound is studied for its potential as a herbicide or fungicide. It is also explored for its use in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)picolinamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    3-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the amide group.

    6-(Trifluoromethyl)picolinamide: Similar structure but lacks the bromine atom.

    3-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 2-position.

Uniqueness: 3-Bromo-6-(trifluoromethyl)picolinamide is unique due to the presence of both bromine and trifluoromethyl groups on the picolinamide ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C7H4BrF3N2O

Molecular Weight

269.02 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4BrF3N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14)

InChI Key

NIJCCZAUUSIRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)N)C(F)(F)F

Origin of Product

United States

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